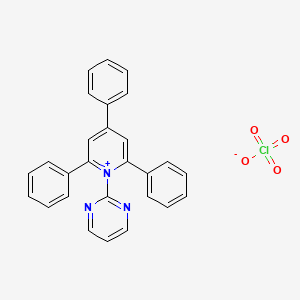
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C3H2F6O It is a colorless gas at room temperature and is known for its high thermal stability and low reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane can be synthesized through several methods. One common approach involves the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various fluorinated alcohols or acids, while substitution reactions can produce a range of substituted fluorinated compounds.
Applications De Recherche Scientifique
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low reactivity.
Mécanisme D'action
The mechanism of action of 1,1,2-Trifluoro-1-(trifluoromethoxy)ethane involves its interaction with molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and unique reactivity, allowing it to interact with various biological and chemical systems. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethoxy)ethane: This compound has a similar structure but differs in the position of the fluorine atoms.
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: Another similar compound with an additional fluorine atom.
1,1,1-Trifluoro-2-(difluoromethoxy)ethane: This compound has one less fluorine atom compared to 1,1,2-Trifluoro-1-(trifluoromethoxy)ethane
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability and low reactivity make it suitable for various specialized applications.
Propriétés
Numéro CAS |
84011-00-7 |
|---|---|
Formule moléculaire |
C3H2F6O |
Poids moléculaire |
168.04 g/mol |
Nom IUPAC |
1,1,2-trifluoro-1-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H2F6O/c4-1-2(5,6)10-3(7,8)9/h1H2 |
Clé InChI |
KUDXSTOOVPFRHQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(OC(F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


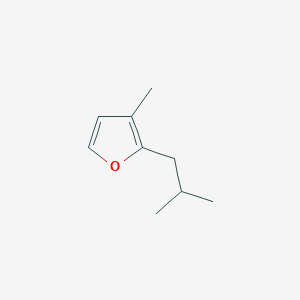

![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
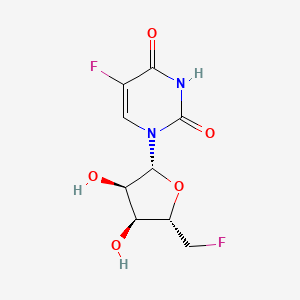
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
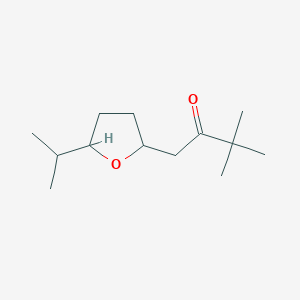
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
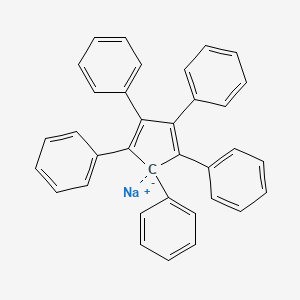
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
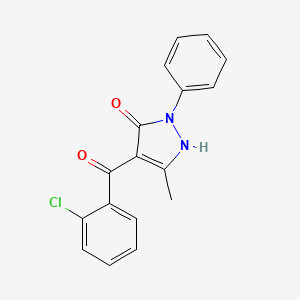
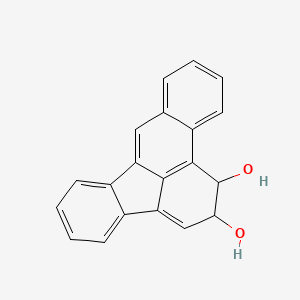
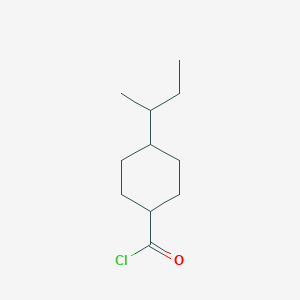
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
